8-Nitro-7-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
8-nitro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-4-3-6-2-1-5-14-8(6)9(7)15(16)17/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXZMKMCOASNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(F)(F)F)[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 8 Nitro 7 Trifluoromethyl Quinoline
Reactivity of the Nitro Group
The nitro group at the C-8 position is a dominant director of the molecule's chemical behavior, primarily through its strong electron-withdrawing nature, which deactivates the aromatic system towards electrophilic attack but strongly activates it for nucleophilic substitution. nih.govwikipedia.org
The transformation of the nitro group to an amino group is a fundamental and widely utilized reaction in quinoline (B57606) chemistry. This reduction is a key step for creating derivatives with significantly different electronic and biological properties, as the amino group is a strong electron-donating group. While specific studies on the reduction of 8-Nitro-7-(trifluoromethyl)quinoline are not extensively detailed, the reduction of nitroquinolines and related nitroaromatic compounds is well-established, typically proceeding under various conditions to yield the corresponding 8-amino-7-(trifluoromethyl)quinoline.
Commonly employed methods for the reduction of aromatic nitro groups are applicable here. These include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), or chemical reduction using metals in acidic media. For instance, the Fe-AcOH system is effective for the reduction of nitro groups in the synthesis of 2-CF₃-3-arylquinolines. rsc.org Similarly, iron in acetic acid has been used for the reduction of 2-nitrobenzaldehydes prior to cyclization into quinolines. mdpi.com
Table 1: Representative Conditions for Nitro Group Reduction on Aromatic Systems
| Reagent System | Substrate Type | Notes | Source |
|---|---|---|---|
| Fe/AcOH | ortho-nitro-substituted α,β-diaryl-CF₃-enones | Promotes intramolecular cyclization following reduction. | rsc.org |
| Hantzsch 1,4-dihydropyridine | 2-nitrobenzaldehydes | Serves as a hydrogen source for the reduction. | mdpi.com |
The resulting 8-amino-7-(trifluoromethyl)quinoline becomes a versatile intermediate for further functionalization, such as diazotization reactions or N-alkylation/acylation, opening pathways to a wide array of other derivatives.
The 8-nitro group, in concert with the inherent electron deficiency of the quinoline ring system, strongly activates the C-7 position for nucleophilic aromatic substitution (SₙAr). wikipedia.orgnih.govyoutube.com The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govwikipedia.org
Research on related nitroquinoline systems confirms this reactivity pattern. For example, studies on the amination of nitroquinolines via Vicarious Nucleophilic Substitution (VNS) show that nucleophiles preferentially attack the position ortho to the nitro group. nih.gov In one instance, the reaction of 8-nitroquinoline (B147351) with 9H-carbazole resulted in substitution exclusively at the C-7 position. nih.gov Similarly, in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the 8-nitro group facilitates the nucleophilic displacement of the chloro group at C-7 by weak nucleophiles. nih.gov This indicates that in this compound, while the C-7 position is already substituted, the powerful activation by the ortho-nitro group makes the entire aromatic system more susceptible to nucleophilic attack, potentially at other positions if a suitable leaving group were present.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at the C-7 position is a key modulator of the quinoline's properties, primarily through its profound electronic effects.
The -CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry, exerting its influence mainly through a strong negative inductive effect (-I). nih.govnih.gov This effect has several significant consequences for the this compound molecule:
Increased Electron Deficiency: The -CF₃ group further depletes the electron density of the already electron-deficient quinoline ring system, enhancing its electrophilic character. nih.gov
Modulation of Basicity: The presence of two strong electron-withdrawing groups (-NO₂ and -CF₃) significantly reduces the basicity of the quinoline nitrogen atom compared to unsubstituted quinoline. ecorfan.org
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, a property that can influence its solubility and interactions with biological systems. mdpi.com
Stabilization of Intermediates: The strong inductive withdrawing effect of the trifluoromethyl group can stabilize the molecule and reaction intermediates. nih.gov In some cases, the electron-withdrawing nature of the CF₃ group can be decisive in directing reaction pathways by deactivating certain positions. beilstein-archives.org
Intramolecular Charge Transfer (ICT): In derivatives where the nitro group is reduced to an amino group, the resulting 7-(trifluoromethyl)quinolin-8-amine (B11889087) would exhibit strong intramolecular charge transfer characteristics between the electron-donating amino group and the electron-withdrawing trifluoromethyl group. nih.gov
The trifluoromethyl group is generally characterized by its high stability towards chemical, thermal, and photochemical degradation. mdpi.com Direct chemical transformations of the -CF₃ group on an aromatic ring are challenging and typically require harsh reaction conditions that are often not compatible with the rest of the molecule. Therefore, for this compound, transformations involving this moiety are not common synthetic routes. The introduction of the -CF₃ group is usually accomplished during the synthesis of the quinoline scaffold itself, rather than by modification of a pre-existing group. colab.wsresearchgate.net
Derivatization and Functionalization of the Quinoline Core
The functionalization of the quinoline core of this compound offers a pathway to a diverse range of new chemical entities. researchgate.net The primary handles for derivatization are the nitro group and the C-H bonds of the quinoline ring.
The most direct functionalization is the reduction of the 8-nitro group to an 8-amino group, as discussed in section 3.1.1. This creates a nucleophilic center that can be used in a variety of subsequent reactions. For example, the resulting 8-amino-7-(trifluoromethyl)quinoline can undergo N-arylation or be used in palladium-catalyzed C-H activation reactions to introduce substituents at other positions on the quinoline ring. nih.gov
Furthermore, functionalization can be achieved through electrophilic substitution, although this is challenging due to the deactivating effects of the -NO₂ and -CF₃ groups. More advanced methods, such as transition metal-catalyzed C-H functionalization, could potentially be used to introduce alkyl or aryl groups at specific positions on the quinoline nucleus, a strategy that has been applied to other quinoline derivatives. researchgate.netnih.gov For instance, palladium-catalyzed reactions have been used for the C8-arylation of other amino-quinoline systems. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 8-Amino-7-(trifluoromethyl)quinoline |
| 2-CF₃-3-arylquinolines |
| 2-nitrobenzaldehydes |
| 9H-carbazole |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Quinoline |
| 7-(trifluoromethyl)quinolin-8-amine |
Electrophilic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (SEAr) on the quinoline ring system is a complex process due to the inherent electron-deficient nature of the pyridine (B92270) ring, which deactivates the entire molecule towards electrophilic attack. ecorfan.org This deactivation is severely amplified in this compound due to the potent electron-withdrawing nature of both the nitro and trifluoromethyl substituents.
While direct electrophilic substitution on this specific substrate is not extensively documented, related transformations provide insight. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a known method to generate substituted quinolines, highlighting a synthetic route that builds the ring system rather than modifying a pre-existing one under electrophilic conditions. researchgate.net In other nitro-substituted quinolines, such as 5-nitro-8-hydroxyquinoline, the molecule can act as a C-nucleophile in C-C coupling reactions, indicating that the electronic nature of the substituents dictates the mode of reactivity. researchgate.net For this compound, however, the strong deactivation makes it a poor candidate for standard electrophilic substitution reactions.
Nucleophilic Substitution Reactions on the Quinoline Ring
The presence of a strong electron-withdrawing nitro group renders the quinoline ring susceptible to nucleophilic attack. Nucleophilic Aromatic Substitution (SNAr) is particularly favored when the nitro group is positioned ortho or para to a suitable leaving group. In the case of a halogenated precursor, such as 7-chloro-8-nitroquinoline, the 8-nitro group strongly activates the C-7 position for SNAr.
Research on the analogous compound, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrates this principle effectively. The 8-nitro group facilitates the displacement of the C-7 chloro group by weak nucleophiles, such as primary amines and amino acids, in a straightforward procedure. nih.gov This indicates that if this compound were converted to a derivative with a good leaving group at C-7 (e.g., a halide), it would be highly activated for nucleophilic substitution at that position.
Another relevant transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct amination of nitro-aromatic compounds. Studies on 8-nitroquinoline have shown that VNS reactions can introduce amino groups at positions activated by the nitro group, typically the C-7 (ortho) and C-5 (para) positions. researchgate.net This suggests a potential pathway for the direct functionalization of this compound, although the existing trifluoromethyl group at C-7 would sterically and electronically influence the outcome.
C-H Activation Strategies for Selective Functionalization
Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, often overriding the inherent electronic biases of the substrate. mdpi.comnih.gov For quinoline derivatives, transition-metal-catalyzed C-H activation can be directed to various positions depending on the catalyst and directing group employed. mdpi.com
While the strong electron-withdrawing nature of the substituents in this compound deactivates the C-H bonds for typical activation, specific strategies can achieve functionalization. Research on related 7-amino-trifluoromethylquinoline derivatives has shown that palladium-catalyzed C-H activation can be directed to the C-8 position for arylation. nih.gov This reaction proceeds through coordination of the palladium catalyst to the quinoline, followed by an electrophilic aromatic substitution-type metalation at C-8. The selectivity between C-H activation and other competing reactions, like N-arylation, can be controlled by the choice of palladium catalyst and phosphine (B1218219) ligands. nih.gov
This demonstrates that even with a deactivating trifluoromethyl group at C-7, the C-8 position can be targeted for functionalization via C-H activation, suggesting a potential route for modifying the parent this compound scaffold, likely after reduction of the nitro group to a directing amino group.
Coupling Reactions and Advanced Synthetic Maneuvers
To build molecular complexity, this compound can be envisioned as a core structure that, once appropriately halogenated, can participate in a variety of powerful palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, C-N Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. wikipedia.orgwikipedia.orglibretexts.org For a substrate like this compound, these reactions would typically require prior conversion to a halo-derivative (e.g., 5-bromo-8-nitro-7-(trifluoromethyl)quinoline). The reactivity in these couplings is influenced by the nature of the halide (I > OTf > Br >> Cl) and the electronic properties of the substrate. rsc.org
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester. wikipedia.orgorganic-chemistry.org It is widely used to form C(sp²)-C(sp²) bonds. rsc.org The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules like functionalized quinolines. researchgate.nettorvergata.it The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient substrates. rsc.orgorganic-chemistry.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Quinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-Phenyl-8-nitro-7-(trifluoromethyl)quinoline |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 8-Nitro-5-(thiophen-2-yl)-7-(trifluoromethyl)quinoline |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-(4-Methoxyphenyl)-8-nitro-7-(trifluoromethyl)quinoline |
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a vital method for synthesizing arylalkynes and conjugated enynes, which are important structures in natural products and materials science. researchgate.netlibretexts.org Copper-free versions of the Sonogashira coupling have also been developed. researchgate.net
Table 2: Representative Sonogashira Coupling Reactions
| Quinoline Substrate | Coupling Partner | Catalyst System | Base | Product |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 8-Nitro-5-(phenylethynyl)-7-(trifluoromethyl)quinoline |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | 8-Nitro-5-((trimethylsilyl)ethynyl)-7-(trifluoromethyl)quinoline |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | 5-(Hex-1-yn-1-yl)-8-nitro-7-(trifluoromethyl)quinoline |
C-N Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. researchgate.netliverpool.ac.ukresearchgate.net This method provides access to a vast array of arylamines and N-heterocycles. researchgate.net A novel photochemical approach has also been developed that allows for the direct C-N coupling of aryl halides with nitroarenes, potentially circumventing the need to first reduce the nitro group of the substrate to an amine. liverpool.ac.ukresearchgate.net
Table 3: Representative C-N Coupling Reactions
| Quinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-Phenyl-8-nitro-7-(trifluoromethyl)quinolin-5-amine |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | Morpholine | Pd(OAc)₂ / RuPhos | LiHMDS | 4-(8-Nitro-7-(trifluoromethyl)quinolin-5-yl)morpholine |
| 5-Bromo-8-nitro-7-(trifluoromethyl)quinoline | Nitrobenzene | Ni(II)-complex / light | DIPEA | N-(8-Nitro-7-(trifluoromethyl)quinolin-5-yl)-N-phenylamine |
Ring Expansion and Cyclization Reactions (e.g., Büchner-type)
Ring expansion reactions provide access to medium-sized rings, which are often challenging to synthesize. The Büchner reaction involves the addition of a carbene to an aromatic ring, followed by an electrocyclic ring expansion of the resulting cyclopropane (B1198618) to yield a seven-membered ring. wikipedia.orgsynarchive.com This reaction, typically catalyzed by rhodium(II) or copper(I) complexes, can be applied to benzene (B151609) and its derivatives. wikipedia.orgresearchgate.net
While specific examples on this compound are scarce, the reaction of indoles with halodiazoacetates, catalyzed by Rh(II), proceeds via a cyclopropanation-ring expansion pathway to afford quinoline-3-carboxylates. beilstein-journals.org This demonstrates the feasibility of ring expansion in related heterocyclic systems. A hypothetical Büchner reaction on the benzene ring of this compound with ethyl diazoacetate would be expected to yield a substituted cyclohepta[b]quinoline derivative, though the strong deactivation of the ring would likely make this a very challenging transformation.
More relevant are modern cyclization and ring-expansion strategies. For instance, palladium-catalyzed ring-expansion reactions of trifluoromethyl-substituted benzoxazinones with cyclic carbonates have been developed to efficiently produce eight-membered benzoxazocines. This showcases a viable strategy for expanding heterocyclic rings bearing trifluoromethyl groups. acs.org
Chemo- and Regioselectivity in Complex Transformations
The two distinct, strongly electron-withdrawing substituents on the this compound scaffold create a platform for highly selective chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. A key example is the competition between C-H activation and C-N cross-coupling. In studies on related 7-amino-trifluoromethylquinolines, the reaction outcome (N-arylation vs. C-H arylation) could be selectively controlled by the careful choice of the palladium catalyst system. Divalent palladium complexes were found to preferentially catalyze the C-H activation reaction, while systems that generate Pd(0) in situ favored the C-N coupling. nih.gov This type of selective control is crucial for the strategic synthesis of complex derivatives.
Regioselectivity dictates where on a molecule a reaction occurs.
Nucleophilic Attack: As discussed, the 8-nitro group powerfully directs nucleophilic attack to the C-7 position, assuming a leaving group is present. nih.gov This provides a reliable method for introducing substituents specifically at C-7.
C-H Activation: In contrast, C-H activation can be directed to other positions using appropriate directing groups. For example, an amino group at C-8 (formed by reduction of the nitro group) can direct C-H functionalization to the C-5 position. mdpi.com
Cross-Coupling: In di-halogenated quinolines, regioselectivity is often governed by the differing reactivity of the carbon-halogen bonds (e.g., C-I vs. C-Br). wikipedia.org In cases with identical halogens, the more electron-deficient position typically reacts first. For instance, in the Sonogashira coupling of 6,7-dibromoquinoline-5,8-dione, the reaction occurs selectively at the C-6 position, which is more electron-deficient due to its proximity to the heterocyclic nitrogen atom. researchgate.net This principle would apply to a di-halogenated derivative of this compound, allowing for stepwise functionalization.
This predictable, yet tunable, reactivity makes this compound and its derivatives valuable platforms for the synthesis of complex, highly functionalized heterocyclic compounds.
Computational and Theoretical Investigations of 8 Nitro 7 Trifluoromethyl Quinoline
Quantum Chemical Characterization
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These calculations provide a microscopic view of the molecule, offering insights that are often difficult or impossible to obtain through experimental means alone.
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found.
For 8-Nitro-7-(trifluoromethyl)quinoline, the optimization process would yield precise bond lengths, bond angles, and dihedral angles. The quinoline (B57606) core is expected to be largely planar. The presence of the bulky and strongly electron-withdrawing nitro (NO₂) group at the C8 position and the trifluoromethyl (CF₃) group at the C7 position would induce some steric strain and electronic redistribution, potentially causing slight puckering or distortion in the ring system.
To illustrate the expected geometric parameters, a comparison can be drawn with computationally derived data for 8-nitroquinoline (B147351). The introduction of the adjacent trifluoromethyl group is anticipated to influence these parameters due to its steric bulk and strong inductive effects.
Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) for the 8-Nitroquinoline Moiety (Calculated using DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C7-C8 | 1.42 | C6-C7-C8 | 120.5 |
| C8-N(nitro) | 1.47 | C7-C8-N(nitro) | 121.0 |
| N(nitro)-O | 1.22 | O-N(nitro)-O | 124.0 |
Note: The values in this table are representative for the 8-nitroquinoline core and are subject to change with the addition of the 7-(trifluoromethyl) group and the specific computational methodology employed.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
In this compound, both the nitro and trifluoromethyl groups are potent electron-withdrawing groups. Their presence is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. Computational studies on nitro derivatives of quinoline have shown that the HOMO is typically delocalized over the quinoline ring system, while the LUMO is often localized on the fragment containing the electron-withdrawing nitro group, indicating its role as an electron-accepting region. nih.gov The addition of the trifluoromethyl group at the C7 position would further enhance the electron-deficient nature of the molecule, likely leading to an even lower LUMO energy and potentially a smaller HOMO-LUMO gap compared to 8-nitroquinoline alone.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Expected to be low |
| LUMO | Expected to be very low |
| HOMO-LUMO Gap (ΔE) | Expected to be small |
Note: Precise energy values require specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red areas indicate regions of high electron density (negative potential, susceptible to electrophilic attack), while blue areas denote regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potential values.
For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, highlighting their nucleophilic character. nih.gov Conversely, the hydrogen atoms of the quinoline ring and the region around the nitrogen atom in the ring are likely to exhibit positive potential. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups will create a highly electron-deficient (blue) region on the aromatic ring, particularly in their vicinity, making the ring susceptible to nucleophilic aromatic substitution.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which are known as hyperconjugative interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
Spectroscopic Property Prediction and Interpretation
Computational methods are also employed to simulate and interpret various types of molecular spectra, providing a powerful complement to experimental spectroscopic techniques.
Theoretical calculations of vibrational frequencies using DFT can predict the positions and intensities of bands in the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. By analyzing the computed vibrational modes, each band can be assigned to specific stretching, bending, or torsional motions of the atoms.
For this compound, the simulated spectra would exhibit characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. smolecule.com The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorptions in the 1350-1100 cm⁻¹ range. The quinoline ring itself will have a series of characteristic C-H and C-C stretching and bending vibrations. Comparing the simulated spectra with experimentally obtained data allows for a detailed and accurate assignment of the observed vibrational bands.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretching | 3100-3000 |
| Nitro (NO₂) asymmetric stretching | 1570-1485 |
| Nitro (NO₂) symmetric stretching | 1370-1320 |
| C-F stretching | 1350-1100 |
| Quinoline ring stretching | 1600-1400 |
Note: These are general ranges, and precise values are obtained from DFT frequency calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable insights into the electronic environment of atomic nuclei within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. researchgate.net
For quinoline derivatives, the substitution pattern significantly impacts the chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei. In studies of similar compounds like 8-nitroquinoline, the nitro group's strong electron-withdrawing nature causes a general downfield shift for the protons and carbons in the heterocyclic ring system. researchgate.net The presence of the trifluoromethyl group (CF₃), another potent electron-withdrawing group, at the 7-position is expected to further enhance this effect, particularly for adjacent nuclei.
Calculations for related nitroquinoline compounds have been performed using Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p). researchgate.net The computed chemical shifts are then typically compared with experimental data to validate the computational model. For this compound, one would anticipate that the carbon atom C-8, directly bonded to the nitro group, and C-7, bonded to the trifluoromethyl group, would exhibit significant downfield shifts in the ¹³C NMR spectrum. Similarly, the protons in proximity to these electron-withdrawing groups would show notable deshielding in the ¹H NMR spectrum.
Table 1: Predicted NMR Chemical Shifts (Illustrative) Below is an illustrative table of how calculated NMR data for this compound might be presented. Actual values would require specific GIAO calculations.
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| H-2 | Value | - |
| H-3 | Value | - |
| H-4 | Value | - |
| H-5 | Value | - |
| H-6 | Value | - |
| C-2 | - | Value |
| C-3 | - | Value |
| C-4 | - | Value |
| C-4a | - | Value |
| C-5 | - | Value |
| C-6 | - | Value |
| C-7 | - | Value |
| C-8 | - | Value |
| C-8a | - | Value |
| C (CF₃) | - | Value |
Note: Specific ppm values are placeholders and require dedicated computational runs.
UV-Visible Electronic Absorption Spectra Simulation (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating UV-Visible absorption spectra, providing insights into the electronic transitions within a molecule. mdpi.comresearchgate.net This technique calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities observed experimentally. mdpi.com
For nitro-substituted aromatic compounds, the UV-Vis spectra are often characterized by electronic transitions involving the nitro group. qnl.qa The presence of both the nitro and trifluoromethyl groups in this compound is expected to lead to complex electronic behavior. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can elucidate the nature of these transitions. mdpi.comqnl.qa The calculations typically involve the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). qnl.qa
Simulations for similar nitro-containing heterocyclic systems have shown that the main absorption bands often arise from HOMO→LUMO transitions. qnl.qa The solvent environment can also influence the absorption spectra, an effect that can be modeled using approaches like the Polarizable Continuum Model (PCM). qnl.qaijcce.ac.ir For this compound, the electronic transitions are likely to be of a π→π* nature, with potential contributions from intramolecular charge transfer (ICT) character, given the electron-donating quinoline ring and the electron-withdrawing substituents.
Table 2: Simulated Electronic Transitions (Illustrative) This table illustrates how simulated UV-Vis data for this compound could be structured.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | Value | Value | HOMO → LUMO |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |
| S₀ → S₃ | Value | Value | HOMO → LUMO+1 |
Note: Specific values are placeholders and require dedicated TD-DFT calculations.
Reactivity Analysis and Descriptors
Global and Local Reactivity Descriptors (e.g., Fukui Functions, ALIE)
Global and local reactivity descriptors derived from DFT are instrumental in predicting the chemical reactivity of a molecule. Global descriptors like chemical potential, hardness, and electrophilicity provide a general overview of the molecule's stability and reactivity.
Local reactivity descriptors, such as Fukui functions and the Average Local Ionization Energy (ALIE), pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net
Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system. They help identify sites susceptible to nucleophilic attack (f⁺(r)), electrophilic attack (f⁻(r)), and radical attack (f⁰(r)). For this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group are expected to be potential sites for electrophilic attack, while certain carbon atoms on the ring may be susceptible to nucleophilic attack. researchgate.net
Average Local Ionization Energy (ALIE) : The ALIE surface indicates the regions from which it is easiest to remove an electron. Lower ALIE values correspond to sites that are more susceptible to electrophilic attack. In nitro-aromatic compounds, regions with high electron density, such as around the nitro group, often exhibit lower ALIE values. researchgate.net
These analyses provide a theoretical framework for understanding how this compound would interact with other chemical species. researchgate.net
Intramolecular Charge Transfer (ICT) Phenomena
The phenomenon of Intramolecular Charge Transfer (ICT) is crucial in molecules that contain both electron-donating and electron-accepting moieties. rsc.org In this compound, the quinoline ring system can act as an electron donor, while the nitro and trifluoromethyl groups are strong electron acceptors.
Upon photoexcitation, an electron can be promoted from a molecular orbital localized on the donor part (quinoline ring) to an orbital centered on the acceptor part (nitro and/or trifluoromethyl groups). rsc.org This charge redistribution leads to the formation of an excited state with a large dipole moment, known as the ICT state. nih.gov The stability and properties of this ICT state can be significantly influenced by the molecular geometry and the polarity of the surrounding solvent. rsc.orgnih.gov
Computational studies on similar donor-acceptor systems have shown that twisting of the single bond connecting the donor and acceptor groups can facilitate the formation of a "Twisted Intramolecular Charge Transfer" (TICT) state. rsc.org For this compound, the rotation around the C-C bond connecting the nitro group to the quinoline ring could be a key factor in its photophysical properties. The presence of the bulky trifluoromethyl group at the adjacent position might introduce steric hindrance that influences this twisting motion. The study of ICT is essential for understanding the fluorescence properties and potential applications of such molecules in sensors and molecular probes. mdpi.comresearchgate.net
Advanced Computational Methodologies
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions over time. mdpi.comnih.gov
In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex. mdpi.comdoi.org If this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could be performed on the docked complex to understand the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex over time. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are typically analyzed to assess the stability of the complex and the flexibility of different parts of the molecule and the protein. doi.org
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical systems. NCI analysis, based on the electron density and its derivatives, is a powerful computational tool to visualize and understand these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. In the case of this compound, several types of non-covalent interactions can be anticipated, primarily involving the nitro and trifluoromethyl substituents.
Analysis of electron density can reveal intramolecular non-covalent interactions. arabjchem.org For instance, in related quinoline derivatives, intramolecular hydrogen bonds have been identified between substituents on the quinoline ring. arabjchem.org In this compound, although classical hydrogen bond donors are absent, weak C-H···O and C-H···F interactions may exist. The nitrogen atom of the quinoline ring can also participate in non-covalent interactions. arabjchem.org
A computational technique to analyze these interactions is the Reduced Density Gradient (RDG) analysis, which plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This plot reveals regions of different interaction types.
Table 1: Anticipated Non-Covalent Interactions in this compound and their Characteristics
| Interacting Atoms/Groups | Interaction Type | Expected Strength | Significance |
| C-H (quinoline) ··· O (nitro) | Weak Hydrogen Bond | Weak | Contributes to conformational rigidity |
| C-H (quinoline) ··· F (trifluoromethyl) | Weak Hydrogen Bond | Weak | Influences local geometry |
| π (quinoline ring) ··· π (adjacent molecule) | π-π Stacking | Moderate | Important for crystal packing |
| Nitro group ··· Trifluoromethyl group | Dipole-Dipole | Moderate | Affects overall molecular polarity |
This table is illustrative and based on general principles of NCI analysis applied to the structure of this compound. Specific computational data from the literature for this exact molecule is not available.
Exploration of Non-Linear Optical (NLO) Properties
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). Quinoline derivatives have been investigated for their NLO properties, and the introduction of electron-donating and electron-withdrawing groups can enhance these properties. nih.govresearchgate.net
In this compound, the nitro group acts as a strong electron-withdrawing group, while the trifluoromethyl group also has an electron-withdrawing nature. This substitution pattern can lead to a significant intramolecular charge transfer, a key factor for a large second-order NLO response (β). The extended π-electron delocalization over the quinoline moiety is also crucial for the nonlinearity of the molecule. arabjchem.org
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the NLO properties of molecules. researchgate.net The calculated values of the first hyperpolarizability (β) and second hyperpolarizability (γ) can predict the NLO activity of a compound.
Table 2: Calculated Non-Linear Optical Properties of a Representative Nitro-Substituted Quinoline Derivative
| Parameter | Symbol | Calculated Value | Unit |
| Dipole Moment | μ | 5.68 | Debye |
| Mean Polarizability | <α> | 25.4 x 10-24 | esu |
| First Hyperpolarizability | β | 12.5 x 10-30 | esu |
| Second Hyperpolarizability | γ | 45.2 x 10-36 | esu |
Studies on similar compounds, such as 8-hydroxy-5-nitroquinoline, have shown that they exhibit NLO behavior, suggesting that this compound could also be a promising candidate for NLO materials. researchgate.net
Mechanistic Insights from Theoretical Calculations
Theoretical calculations are invaluable for understanding the reaction mechanisms, transition states, and factors controlling selectivity in the synthesis of complex organic molecules.
The synthesis of this compound would likely involve the nitration of a 7-(trifluoromethyl)quinoline (B1331143) precursor. The Skraup synthesis is a classic method for preparing quinolines, which involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid. brieflands.com For instance, the synthesis of 7-methyl-8-nitroquinoline (B1293703) has been achieved through the nitration of a mixture of 5- and 7-methylquinoline. brieflands.com
A plausible synthetic route to this compound could start from 3-(trifluoromethyl)aniline. The Skraup reaction on this aniline would likely produce a mixture of 7-(trifluoromethyl)quinoline and 5-(trifluoromethyl)quinoline. Subsequent nitration would then be performed on this mixture.
Proposed Reaction Scheme:
Skraup Synthesis: 3-(Trifluoromethyl)aniline + Glycerol → 7-(Trifluoromethyl)quinoline + 5-(Trifluoromethyl)quinoline
Nitration: 7-(Trifluoromethyl)quinoline + HNO₃/H₂SO₄ → this compound
Computational studies can be employed to model the transition states of these reactions. For the nitration step, the key transition state would involve the attack of the nitronium ion (NO₂⁺) on the quinoline ring. The energy barrier for this transition state would determine the reaction rate.
A significant challenge in the synthesis of substituted quinolines is controlling the regioselectivity. In the Skraup synthesis with a meta-substituted aniline like 3-(trifluoromethyl)aniline, two isomeric products are expected. The ratio of these isomers is influenced by the electronic and steric effects of the substituent.
In the subsequent nitration of 7-(trifluoromethyl)quinoline, the position of the incoming nitro group is directed by the existing substituents. The quinoline nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack. The trifluoromethyl group is a deactivating, meta-directing group. However, in the context of the fused ring system, the directing effects can be more complex.
Computational analysis of the electron density distribution and the stability of the Wheland intermediates (the carbocation intermediates in electrophilic aromatic substitution) can predict the most likely site of nitration. The transition state leading to the 8-nitro product is expected to be lower in energy than the transition states for nitration at other positions on the benzene (B151609) ring of the quinoline nucleus. This is consistent with the synthesis of 7-methyl-8-nitroquinoline, where nitration occurs at the 8-position. brieflands.com The steric hindrance from the adjacent trifluoromethyl group at position 7 would also play a role in directing the nitro group to the 8-position.
Advanced Applications of 8 Nitro 7 Trifluoromethyl Quinoline and Its Derivatives
Role as Versatile Synthetic Intermediates
The chemical reactivity of the 8-nitro-7-(trifluoromethyl)quinoline core allows it to serve as a foundational unit for the construction of more elaborate molecular architectures. The nitro group, in particular, is a versatile functional handle that can be transformed into other groups, most commonly an amine (-NH2), unlocking a variety of synthetic pathways.
Building Blocks for Complex Heterocyclic Systems
Derivatives of this compound are pivotal in synthesizing complex heterocyclic structures. A primary synthetic strategy involves the reduction of the 8-nitro group to form 8-amino-7-(trifluoromethyl)quinoline. This resulting ortho-diamine-like functionality (considering the quinoline (B57606) nitrogen) is a powerful precursor for building fused heterocyclic rings.
For instance, research has shown that related 7-aminoquinolines, prepared through methods like the catalyst-free reaction of m-phenylenediamine (B132917) with trifluoromethyl-containing 1,3-diketones, are valuable fluorophores. nih.gov The introduction of the trifluoromethyl group in these syntheses can direct the reaction to yield specific products with high selectivity. nih.gov Similarly, the transformation of the nitro group in this compound provides access to 8-aminoquinoline (B160924) derivatives. researchgate.netresearchgate.net These aminoquinolines can then undergo further reactions, such as condensation with dicarbonyl compounds or palladium-catalyzed cross-coupling reactions, to construct new fused ring systems like pyrazines, imidazoles, or other polycyclic heteroaromatics. nih.gov A notable example is the synthesis of tetracyclic fluoroquinolones, which involves a Cadogan reaction mediated by phosphite (B83602) on a related 8-nitroquinolone derivative, leading to complex structures like thieno/furo researchgate.netmdpi.compyrrolo[3,2-h]quinoline-3-carboxylic acids. nih.gov
Precursors for Polycyclic Aromatic Compounds
The quinoline framework itself is a polycyclic aromatic system, and derivatives of this compound can be used to build even larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.netrsc.org One common method is through coupling reactions where new aryl or alkyl groups are attached to the quinoline core.
A key transformation is the conversion of the nitro group to an amine, which then enables reactions like the Suzuki or Buchwald-Hartwig cross-coupling. These reactions can attach various aromatic groups to the quinoline backbone. nih.gov For example, studies on related 7-aminoquinoline (B1265446) derivatives have demonstrated palladium-catalyzed C-H activation reactions to introduce phenyl groups at the 8-position, extending the π-conjugated system. nih.gov Such modifications lead to the formation of larger polycyclic structures with tailored electronic and photophysical properties. nih.govrsc.org
Contributions to Materials Science
The distinct electronic nature of the this compound system, characterized by a π-conjugated ring substituted with potent electron-accepting groups, makes it an attractive candidate for applications in materials science, particularly in optics and electronics.
Application in Functional Chromophores and Dyes (e.g., Phthalocyanines)
The structure of this compound is inherently suited for creating chromophores. The combination of the electron-donating quinoline ring and the electron-withdrawing nitro and trifluoromethyl groups establishes a "push-pull" system. This intramolecular charge-transfer (ICT) character is fundamental to the behavior of many organic dyes. nih.govnih.gov
Derivatives are particularly useful in the synthesis of phthalocyanines, a class of large, intensely colored macrocyclic compounds used as industrial pigments and in photodynamic therapy. nih.govresearchgate.net The synthesis typically involves the cyclotetramerization of phthalonitrile (B49051) precursors. researchgate.net A derivative of this compound can be converted into a substituted phthalonitrile, such as 4-((7-(trifluoromethyl)quinolin-4-yl)thio)phthalonitrile. researchgate.net This precursor, when reacted with a metal salt like titanium butoxide, forms a peripherally substituted metal-phthalocyanine. researchgate.net The quinoline substituents significantly influence the electronic properties and solubility of the final phthalocyanine (B1677752) dye. nih.govresearchgate.net
Table 1: Examples of Quinoline Derivatives in Dye Synthesis
| Precursor Class | Synthetic Target | Key Reaction | Reference |
|---|---|---|---|
| Substituted Phthalonitriles | Phthalocyanines | Cyclotetramerization | researchgate.netresearchgate.net |
| Amino-trifluoromethyl-quinolines | Fluorescent Probes | Palladium-catalyzed C-H Activation | nih.gov |
Development of Nonlinear Optical (NLO) Materials
Materials with nonlinear optical (NLO) properties are crucial for modern technologies like optical data storage and processing. nih.gov Organic molecules with a strong intramolecular charge transfer, often described as a D-π-A (donor-π bridge-acceptor) structure, are excellent candidates for NLO applications. nih.gov
The this compound framework embodies this principle. The quinoline ring acts as part of the π-conjugated bridge, while the nitro and trifluoromethyl groups serve as powerful electron acceptors. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the presence of nitro groups can significantly enhance NLO properties by lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The large change in dipole moment between the electronic ground state and excited states in such push-pull systems leads to a high molecular first hyperpolarizability (β), a key measure of second-order NLO activity. nih.govjmcs.org.mx While direct measurements on this compound are not widely reported, the known effects of nitro and trifluoromethyl groups on aromatic systems strongly suggest its potential and that of its derivatives in this field. nih.govresearchgate.net
Table 2: Factors Enhancing NLO Properties in Quinoline-type Molecules
| Structural Feature | Electronic Role | Effect on NLO Response | Reference |
|---|---|---|---|
| Nitro Group (-NO2) | Strong Electron Acceptor | Increases intramolecular charge transfer and hyperpolarizability (β). | nih.govresearchgate.net |
| Trifluoromethyl Group (-CF3) | Strong Electron Acceptor | Enhances the "pull" effect in push-pull systems. | nih.gov |
| Extended π-Conjugation | Electron Bridge | Facilitates charge separation between donor and acceptor ends. | nih.gov |
Ligand Design in Catalysis
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry and catalysis. researchgate.netthesciencein.org The nitrogen atom of the quinoline ring is a Lewis basic site capable of coordinating to metal centers. Furthermore, functional groups at the 8-position can act as a second coordination site, creating powerful bidentate ligands that form stable chelate complexes with metals. rroij.comnih.gov
While this compound itself is not typically a ligand due to the electron-withdrawing nature of the nitro group weakening the coordinating ability of the nearby quinoline nitrogen, its derivatives are highly significant. The reduction of the nitro group to an amine (NH2) is a critical step, yielding 8-amino-7-(trifluoromethyl)quinoline. This product is a bidentate ligand, capable of coordinating to transition metals like rhodium, palladium, or copper through both the quinoline nitrogen and the 8-amino nitrogen. mdpi.comresearchgate.net The trifluoromethyl group at the 7-position provides electronic tuning, influencing the stability and reactivity of the resulting metal complex. These tailored ligands are explored in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions, a process vital for the synthesis of chiral pharmaceuticals. mdpi.comresearchgate.net For example, chiral diamine ligands based on the 8-amino-tetrahydroquinoline backbone have been successfully used in rhodium-catalyzed asymmetric transfer hydrogenation reactions. mdpi.com
Development of Quinoline-Based Ligands for Transition Metal Catalysis
Quinoline and its derivatives have long been recognized for their potential as ligands in transition metal catalysis. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordinating site for a variety of transition metals. The resulting metal complexes have been employed in a range of catalytic transformations.
While direct catalytic applications of this compound as a ligand are not extensively documented in the current literature, the broader family of quinoline-based ligands has seen significant use. For instance, quinoline derivatives are integral components of ligands used in reactions such as C-H activation and hydrogenation. The electronic and steric properties of the quinoline ring can be finely tuned by the introduction of various substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes. The development of novel quinoline-based ligands is an active area of research, with scientists exploring new substitution patterns to achieve enhanced catalytic performance. scispace.com
The presence of the strongly electron-withdrawing 8-nitro and 7-trifluoromethyl groups in this compound suggests that it would form metal complexes with unique electronic properties. These substituents would significantly reduce the electron density on the quinoline ring system and the coordinating nitrogen atom. This could lead to the formation of highly electrophilic metal centers in its complexes, which could be advantageous in certain catalytic reactions.
Influence of Nitro and Trifluoromethyl Substituents on Catalytic Performance
The performance of a transition metal catalyst is intrinsically linked to the electronic and steric environment created by its ligands. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing substituents that can profoundly impact the catalytic activity of a metal complex.
The primary influence of these substituents is the modulation of the electron density at the metal center. By withdrawing electron density from the quinoline ring, the 8-nitro and 7-trifluoromethyl groups make the nitrogen atom a weaker σ-donor. This results in a more electron-deficient and, consequently, more Lewis acidic metal center in the complex. Such a property can enhance the catalytic activity in reactions that involve the activation of substrates through coordination to an electrophilic metal. For example, in catecholase activity studies of copper complexes with various quinoline derivatives, it was observed that electron-withdrawing groups decrease the electron density at the coordination site. mdpi.com While this can sometimes lead to decreased stability of the complex, it can also promote certain catalytic steps. mdpi.com
Structure-Property Relationships Beyond Biological Systems
The unique electronic and structural features of this compound also give rise to interesting properties that extend beyond its potential biological applications. These properties are primarily dictated by the interplay of the quinoline core and its powerful electron-withdrawing substituents.
Influence of Substituents on Electronic and Optical Properties
The electronic and optical properties of quinoline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. The presence of both a nitro and a trifluoromethyl group at the C8 and C7 positions, respectively, has a dramatic effect on the electronic structure of the quinoline system.
The strong electron-withdrawing nature of these groups leads to a significant polarization of the molecule. This is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that determines the electronic absorption and emission properties of a molecule. In related trifluoromethyl- and nitro-substituted quinoline derivatives, the absorption spectra typically show bands corresponding to π-π* transitions within the aromatic system. nih.gov The presence of strong electron-withdrawing groups often leads to a bathochromic (red) shift in the absorption maxima compared to the parent quinoline.
To illustrate the effect of such substitutions, the following table presents photophysical data for related substituted quinoline derivatives.
| Compound Name | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Ref |
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | CHCl₃ | 273, 372 | 488 | 116 | beilstein-archives.orgnih.gov |
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | DMSO | 276, 371 | 484 | 113 | beilstein-archives.orgnih.gov |
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | MeOH | 276, 371 | 484 | 113 | beilstein-archives.orgnih.gov |
| 6-Nitroquinoline | Ethanol | ~330 | ~400 | ~70 | researchgate.net |
This table is for illustrative purposes and includes data for compounds with similar functional groups to infer the potential properties of this compound.
Solvent Effects on Spectroscopic Characteristics
The spectroscopic properties of polar molecules like this compound are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The significant dipole moment expected for this molecule, arising from the potent electron-withdrawing groups, suggests that its absorption and emission spectra will exhibit shifts in response to changes in the solvent environment.
Generally, for π-π* transitions in polar molecules, an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state. This typically results in a bathochromic (red) shift in the absorption maximum. Studies on other substituted quinolines have demonstrated this effect. For instance, in a series of trifluoromethylated quinoline-phenol Schiff bases, higher values of Stokes shifts were observed in more polar solvents like DMSO and methanol (B129727) compared to chloroform, indicating a greater stabilization of the excited state in polar environments. nih.govbeilstein-archives.org
The fluorescence emission is often even more sensitive to the solvent environment. The change in dipole moment upon excitation can lead to significant reorganization of the solvent cage around the excited molecule, resulting in large Stokes shifts. The extent of this solvatochromic shift can provide valuable information about the electronic nature of the ground and excited states of the molecule. While specific solvatochromic data for this compound is not available, the behavior of related nitro- and trifluoromethyl-substituted aromatic compounds strongly suggests that it would exhibit pronounced solvatochromism. researchgate.net
Conclusion and Future Research Directions
Summary of Current Research Landscape for 8-Nitro-7-(trifluoromethyl)quinoline
The current research landscape for this compound is notably sparse. The compound is cataloged by several chemical suppliers, and its fundamental properties such as the CAS Registry Number 571-82-4, molecular formula C₁₀H₅F₃N₂O₂, and molecular weight of 242.15 g/mol are established. bldpharm.comambeed.coma2bchem.com However, a thorough review of scientific literature reveals a significant absence of dedicated studies on its synthesis, reactivity, or specific applications. While research exists for related structures, such as 8-nitroquinoline (B147351) and various trifluoromethylated quinolines, this compound itself remains a largely unexplored chemical entity. sigmaaldrich.comscbt.com The existing body of knowledge is primarily centered on quinoline (B57606) chemistry in a broader sense, with many reports on the synthesis and utility of other substituted quinoline derivatives. nih.govresearcher.life
Identification of Knowledge Gaps and Challenges
The lack of focused research on this compound presents numerous knowledge gaps and challenges.
Synthetic Chemistry:
Validated Synthetic Routes: There are no published, optimized, or high-yield synthetic methodologies specifically for this compound. The primary challenge lies in the controlled introduction of two sterically and electronically demanding substituents—the nitro (NO₂) and trifluoromethyl (CF₃) groups—onto adjacent positions of the quinoline core.
Precursor Availability: The synthesis would require specialized precursors, such as a suitably substituted aniline (B41778) or ortho-aminoaryl ketone, the availability and synthesis of which may also be challenging.
Reaction Conditions: The strong electron-withdrawing nature of both substituents can deactivate the aromatic ring, potentially requiring harsh reaction conditions for classical quinoline syntheses (e.g., Skraup or Friedländer), which could lead to side reactions or decomposition. brieflands.com
Physicochemical and Spectroscopic Characterization:
Experimental Data: There is a complete lack of published experimental data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction data. chemical-suppliers.eu This information is crucial for confirming the structure and understanding its electronic and steric properties.
Physical Properties: Fundamental properties like melting point, boiling point, solubility, and photophysical characteristics (absorption, emission) are undocumented.
Reactivity and Applications:
Chemical Reactivity: The reactivity of the compound is unknown. The combined influence of the C7-CF₃ and C8-NO₂ groups on the quinoline ring's susceptibility to nucleophilic or electrophilic attack has not been studied.
Biological Activity: While many quinoline derivatives are biologically active, no screening has been reported for this specific compound. nih.govnih.gov
Material Properties: Its potential for use in advanced materials is entirely speculative.
Prospective Avenues for Synthetic Innovation
Future research should prioritize the development of efficient and scalable synthetic routes to this compound. Several modern synthetic strategies could be explored:
Multi-component Reactions: Catalyst-based, one-pot multi-component reactions, which are known for their efficiency in building molecular complexity, could provide a direct route to the substituted quinoline core. nih.gov
Transition-Metal Catalysis: Modern cross-coupling and C-H activation/functionalization strategies could be employed. For instance, a pre-functionalized 7-(trifluoromethyl)quinoline (B1331143) could undergo regioselective nitration. Conversely, direct C-H trifluoromethylation of 8-nitroquinoline using photoredox catalysis or other advanced methods is a plausible, albeit challenging, avenue. researchgate.net
Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters for potentially hazardous nitration reactions, improving safety and yield.
Novel Annulation Strategies: Developing new cyclization or annulation methods that tolerate the electron-deficient nature of the required precursors could lead to innovative pathways for this and other polysubstituted quinolines. acs.org Recent advances in Brønsted acid-promoted annulations provide a metal-free option for constructing quinoline frameworks. acs.org
Future Directions in Theoretical and Computational Studies
Computational chemistry offers a powerful tool to bridge the existing knowledge gap before extensive experimental work is undertaken.
DFT Calculations: Density Functional Theory (DFT) can be used to predict the ground-state geometry, vibrational frequencies (for comparison with future IR and Raman spectra), and NMR chemical shifts. researchgate.netresearchgate.net
Frontier Molecular Orbitals: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the compound's electronic properties, potential as an electronic material, and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP mapping can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. researchgate.net
Reaction Mechanism Simulation: Theoretical modeling of potential synthetic pathways can help predict reaction feasibility, identify potential intermediates, and optimize reaction conditions before attempting them in the lab. Studies on related nitro-derivatives of quinoline have successfully used computational methods to predict physicochemical properties and potential biological interactions. nih.govresearchgate.net
Emerging Applications in Advanced Materials and Catalysis
The unique substitution pattern of this compound suggests several potential applications that warrant future investigation.
Advanced Materials: The presence of two strong electron-withdrawing groups could impart significant electron-deficient (n-type) character to the molecule. This makes it a candidate for use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Trifluoromethyl groups, in particular, are known to enhance the performance of materials in OLEDs. beilstein-archives.org
Catalysis: Quinoline derivatives can act as ligands for metal catalysts. mdpi.com The specific electronic and steric environment created by the nitro and trifluoromethyl groups could be harnessed to design novel ligands for asymmetric catalysis or other specialized catalytic processes.
Medicinal Chemistry: The compound could serve as a key intermediate or building block for more complex molecules. The trifluoromethyl group is a common feature in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.govnih.gov The nitro group can be readily reduced to an amino group, providing a handle for further functionalization to create libraries of novel compounds for biological screening. nih.gov For example, substituted quinolines have been investigated as inhibitors for various protein targets. nih.gov
Q & A
Q. What synthetic methodologies are most effective for preparing 8-Nitro-7-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?
To synthesize this compound, a common approach involves nitration and trifluoromethylation steps. For example, nitration of pre-functionalized quinoline derivatives using concentrated nitric acid or tert-butyl nitrite under controlled temperatures (80–130°C) can introduce the nitro group. Palladium catalysts may enhance selectivity for the 7-position trifluoromethyl group . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction homogeneity.
- Temperature control : Maintaining 100°C during acrolein addition minimizes side reactions .
- Purification : Recrystallization from dichloromethane-hexane (1:1 v/v) yields high-purity crystals suitable for X-ray analysis .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substitution patterns and trifluoromethyl group integrity. For example, ¹⁹F NMR signals at −132.8 ppm (d) indicate trifluoromethyl environments .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at 241.169 Da) .
- X-ray crystallography : Resolves bond lengths (e.g., planar quinoline rings with dihedral angles <3°) and packing interactions. SHELXL refinement is recommended for small-molecule structures .
Advanced Research Questions
Q. How can computational modeling predict reactivity in trifluoromethylated quinolines?
Density Functional Theory (DFT) simulations analyze electrophilic substitution trends. For example:
- Electron-withdrawing effects : The trifluoromethyl group directs nitration to the 8-position by deactivating adjacent ring positions.
- Transition state analysis : Molecular orbital calculations (e.g., HOMO-LUMO gaps) reveal favorable sites for nucleophilic attack .
Software like Gaussian or ORCA, combined with crystallographic data (e.g., C–F bond lengths from ), enhances predictive accuracy.
Q. What strategies resolve contradictions in biological activity data between this compound and analogs?
- Structural comparisons : Use similarity indices (e.g., 0.80–0.94 for 4-Chloro-6-(trifluoromethyl)quinoline) to correlate substituent effects with bioactivity .
- Assay standardization : Validate antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays under consistent pH and temperature conditions .
- Purity verification : HRMS and HPLC ensure compound integrity, eliminating batch variability as a confounding factor .
Q. How does the trifluoromethyl group influence reaction mechanisms in quinoline derivatives?
- Friedel-Crafts cyclization : Trifluoroacetyl enamine precursors undergo cyclocondensation to form 7-aminoquinolines, with the CF₃ group stabilizing intermediates via inductive effects .
- Nucleophilic substitution : The CF₃ group enhances leaving-group aptitude in SNAr reactions, enabling efficient halogen exchange (e.g., Cl → F) .
Mechanistic studies should combine kinetic isotope effects (KIEs) and ¹⁹F NMR to track fluorine migration .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
